Welcome to the BenchChem Online Store!
molecular formula C5H7NO3 B8756865 (1-Carbamoylmethyl)acrylic acid CAS No. 54468-53-0

(1-Carbamoylmethyl)acrylic acid

Cat. No. B8756865
M. Wt: 129.11 g/mol
InChI Key: JRXNBYBCTNEZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04480125

Procedure details

38.7 grams (0.3 mole) of 2-methylenesuccinamic acid, prepared as described in Example 1, were dissolved in 150 ml of chloroform in a 500 ml. 3-necked round bottom flask equipped with a magnetic stirrer, condenser, drying tube, thermometer, and dropping funnel. The solution was cooled to about 5° C. and a mixture of 41.7 ml. (1 equivalent) of triethylamine and 90 ml. of chloroform was added dropwise over 1/2 hour to the stirring solution. The solution was then cooled to about -45° C. by means of a dry ice-acetone bath. A mixture of 28.5 ml. (1 equivalent) of ethyl chloroformate and 70 ml. of chloroform was added to the solution over a 1/2 hour period, maintaining the solution temperature at about -45° C. The reaction mixture was allowed to stir at -45° C., ±15° C., for an additional 2 hours. The reaction mixture was then transferred to a 1-liter 3-necked round bottom flask fitted with a mechanical stirrer, gas inlet, thermometer, condenser, and drying tube. The solution was maintained at -10° C. while ammonia gas was bubbled into the reaction mixture for 1/2 hour. Additional portions of chloroform, totaling 400 ml., were then added. The reaction mixture was allowed to warm to room temperature and the precipitated product was isolated by suction filtration and air-dried overnight. Repeated recrystallizations from water, methanol/water, and water gave 16.3 gms of itaconamide, a white solid melting at 226°-229° C.
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH2:6][C:7]([NH2:9])=[O:8])[C:3](O)=[O:4].C([N:12](CC)CC)C.ClC(OCC)=O>C(Cl)(Cl)Cl>[C:3]([NH2:12])(=[O:4])[C:2]([CH2:6][C:7]([NH2:9])=[O:8])=[CH2:1]

Inputs

Step One
Name
Quantity
38.7 g
Type
reactant
Smiles
C=C(C(=O)O)CC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
to stir at -45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked round bottom flask equipped with a magnetic stirrer, condenser
CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
a mixture of 41.7 ml
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to about -45° C. by means of a dry ice-acetone bath
ADDITION
Type
ADDITION
Details
A mixture of 28.5 ml
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the solution temperature at about -45° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then transferred to a 1-liter 3-necked round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer, gas inlet
CUSTOM
Type
CUSTOM
Details
thermometer, condenser, and drying tube
TEMPERATURE
Type
TEMPERATURE
Details
The solution was maintained at -10° C. while ammonia gas
CUSTOM
Type
CUSTOM
Details
was bubbled into the reaction mixture for 1/2 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
, were then added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitated product was isolated by suction filtration
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
recrystallizations from water, methanol/water, and water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=C)CC(=O)N)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.